4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole
Description
4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl sulfonyl group at position 4, a furan-2-yl moiety at position 2, and a (1-phenylethyl)thio group at position 3.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-5-(1-phenylethylsulfanyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO4S2/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(27-21)18-8-5-13-26-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIUYSNXNYSPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole , identified by its CAS number 1216421-69-0 , has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing data from various research studies, case analyses, and relevant findings to present a comprehensive overview.
Molecular Structure
- Molecular Formula : C21H16FNO9S3
- Molecular Weight : 541.6 g/mol
- Chemical Structure : The compound features a sulfonyl group attached to a furan ring and an oxazole moiety, which are known for their pharmacological significance.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antimicrobial Activity
Research indicates that compounds with oxazole and furan rings exhibit significant antimicrobial properties. For instance, derivatives of oxazole have been shown to exhibit antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In a comparative study, synthesized compounds demonstrated moderate to strong activity against these strains, with some achieving IC50 values as low as 2.14 µM, indicating potent antibacterial effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In particular, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. A study found that certain derivatives exhibited strong inhibitory activity against urease, which is crucial in treating conditions like kidney stones and urinary tract infections. The most active derivatives showed IC50 values significantly lower than those of standard inhibitors .
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. Research focusing on similar structural analogs has demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for further development in cancer therapeutics .
Case Studies
-
Study on Antibacterial Activity :
- Objective : Evaluate the antibacterial efficacy of synthesized oxazole derivatives.
- Findings : Compounds displayed varying degrees of activity against tested bacterial strains, with notable effectiveness against Bacillus subtilis.
- : The incorporation of sulfonamide functionalities enhances antibacterial properties .
- Enzyme Inhibition Analysis :
Comparison with Similar Compounds
4-(Benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole (CAS: 686736-77-6)
- Structure : Shares the oxazole core with a sulfonyl group (benzenesulfonyl) at position 4 and a fluorobenzylthio group at position 4. The phenyl group at position 2 differs from the furan-2-yl substituent in the target compound.
- Synthesis : Likely involves S-alkylation of a sulfonyl-substituted oxazole precursor with a fluorobenzyl halide, analogous to methods in –6 for triazole derivatives .
4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole (CAS: 686738-05-6)
- Structure : Nearly identical to the target compound but substitutes the 4-fluorophenyl sulfonyl group with a 4-chlorophenyl sulfonyl group.
- F) in isostructural thiazole derivatives minimally affect crystal packing but may alter electronic properties .
Thiazole and Thiadiazole Analogues
Thiazole Derivatives (Compounds 4 and 5 from –3)
- Structure : 4-(4-Halophenyl)-2-(triazolyl-pyrazolyl)thiazoles.
- Crystallography : These isostructural compounds (Cl and Br substituents) crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Similar oxazole derivatives may adopt comparable packing patterns .
- Thermodynamic Stability : Halogen substituents influence intermolecular interactions (e.g., C–H···X hydrogen bonds), which could guide the design of the target compound’s solid-state form .
Thiadiazole Derivatives ()
- Structure : 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Schiff bases.
- Bioactivity : Demonstrated selective anticancer activity against MCF-7 breast cancer cells (IC50 = 1.28 μg/mL). The fluorophenyl and sulfur-containing groups align with motifs in the target compound, suggesting shared mechanisms (e.g., kinase inhibition) .
Data Tables
Table 1. Structural and Crystallographic Comparison
Table 2. Bioactivity of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
